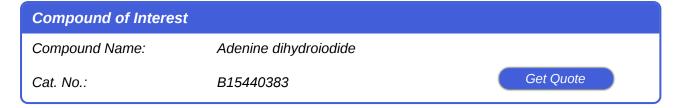


Synthesis and Characterization of Adenine

Dihydroiodide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the synthesis and characterization of adenine. As of the latest literature review, specific experimental data for the synthesis and detailed characterization of **adenine dihydroiodide** is not readily available. Therefore, this guide also presents a theoretical approach to the synthesis and predicted characterization of **adenine dihydroiodide** based on established chemical principles.

Introduction to Adenine

Adenine is a purine nucleobase, a fundamental component of nucleic acids (DNA and RNA) and energy-rich compounds such as adenosine triphosphate (ATP).[1][2][3] Its derivatives play crucial roles in cellular respiration, protein synthesis, and various biochemical pathways.[1][2] Industrially, adenine is produced through various chemical syntheses and is a key starting material in the production of several therapeutic agents.

Synthesis of Adenine

The industrial-scale production of adenine has been achieved through several synthetic routes.

Formamide Method

A prevalent method for the industrial synthesis of adenine involves heating formamide.[1][2] This process is often catalyzed by the presence of phosphorus oxychloride or phosphorus pentachloride and may be enhanced by ultraviolet light.[2] The general steps are as follows:



- Reaction: Formamide is heated under pressure at elevated temperatures (e.g., 120°C in a sealed vessel for several hours).[1][2]
- Work-up: After cooling, the reaction mixture is treated with water.
- Purification: The adenine is then typically purified by adsorption chromatography using activated charcoal, which separates the larger adenine molecules from smaller impurities like water and residual formamide.[2]

Prebiotic Synthesis Model from Ammonium Cyanide

Adenine can also be synthesized under conditions mimicking prebiotic Earth.[1][4] This method involves the oligomerization of hydrogen cyanide (HCN) in the presence of ammonia. One of the earliest successful experiments was conducted by Oró, who synthesized adenine by heating a concentrated solution of ammonium cyanide.[4]

Characterization of Adenine

A comprehensive characterization of adenine is crucial for its identification and quality control.

Physical and Chemical Properties



Property	Value	References
Molecular Formula	C5H5N5	[5][6]
Molecular Weight	135.13 g/mol	[5][6]
Appearance	White to off-white crystalline powder	[6]
Melting Point	>360 °C (decomposes)	[5][7]
Solubility	Sparingly soluble in cold water, more soluble in hot water. Soluble in acidic and alkaline solutions. Slightly soluble in ethanol, and insoluble in ether and chloroform.	[6][8][9]
рКа	4.15 (protonated form), 9.80 (neutral form)	[1]

Spectroscopic Data

- ¹H NMR (DMSO-d₆): The proton NMR spectrum of adenine in DMSO-d₆ typically shows distinct peaks for the C2-H, C8-H, and the amine protons.[10][11]
- ¹³C NMR: The carbon spectrum provides information on the five carbon atoms in the purine ring system.
- Infrared (IR) Spectroscopy: The IR spectrum of adenine exhibits characteristic absorption bands corresponding to N-H stretching, C=N stretching, and other vibrations of the purine ring.
- Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular
 weight of adenine and studying its fragmentation patterns.[12][13] The base peak in the
 mass spectrum of adenine is typically observed at m/z 135, corresponding to the molecular
 ion [M]+.

Theoretical Synthesis of Adenine Dihydroiodide



Adenine possesses several basic nitrogen atoms and is expected to react with strong acids like hydroiodic acid to form a salt.[14] Hydroiodic acid (HI) is a strong acid that fully dissociates in aqueous solution.[15][16] The reaction would involve the protonation of two of the nitrogen atoms in the adenine molecule by two molecules of hydroiodic acid.

Proposed Reaction

The proposed acid-base reaction is as follows:

 $C_5H_5N_5 + 2HI \rightarrow C_5H_7N_5^{2+} \cdot 2I^-$

Adenine, being a weak base, will accept protons from the strong acid, hydroiodic acid. The most likely sites of protonation on the purine ring are the N1 and N7 positions.

Hypothetical Experimental Protocol

- Dissolution: Dissolve a known quantity of adenine in a minimal amount of a suitable solvent, such as warm deionized water or ethanol.
- Acidification: Slowly add a stoichiometric amount (2 equivalents) of concentrated hydroiodic acid to the adenine solution with constant stirring. The reaction is expected to be exothermic.
- Crystallization: Cool the reaction mixture to induce crystallization of the adenine
 dihydroiodide salt. The salt is expected to be more water-soluble than adenine itself, so
 cooling and possibly the addition of a less polar co-solvent might be necessary for
 precipitation.
- Isolation: Collect the crystalline product by filtration.
- Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials or impurities.
- Drying: Dry the product under vacuum to obtain the final adenine dihydroiodide.

Predicted Characterization of Adenine Dihydroiodide



The formation of **adenine dihydroiodide** would lead to predictable changes in its physical and spectroscopic properties.

Predicted Physical Properties

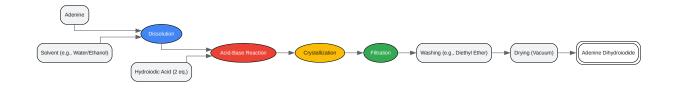
Property	Predicted Value/Observation
Appearance	White to off-white crystalline solid
Solubility	Expected to be more soluble in water and polar solvents compared to adenine due to its ionic nature.
Melting Point	Expected to have a distinct melting point, likely with decomposition, which would differ from that of adenine.

Predicted Spectroscopic Changes

- ¹H NMR: Protonation of the nitrogen atoms in the purine ring will cause a significant downfield shift of the adjacent C-H proton signals (C2-H and C8-H) due to the increased positive charge and deshielding effect. The N-H protons will also show signals, and their chemical shifts will be dependent on the solvent and temperature.
- ¹³C NMR: The carbon signals of the purine ring are also expected to shift upon protonation, reflecting the changes in the electronic environment.
- IR Spectroscopy: The IR spectrum will show changes in the N-H stretching and bending frequencies. New bands corresponding to the N+-H vibrations may appear. The overall fingerprint region of the spectrum will be different from that of neutral adenine.

Visualizations Proposed Synthesis Workflow for Adenine Dihydroiodide

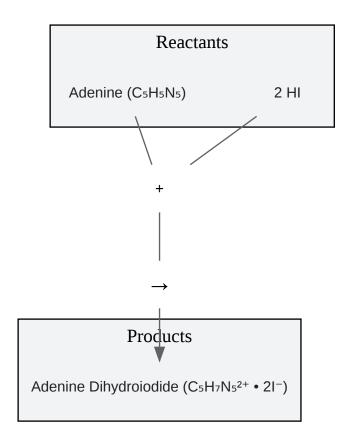




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Caption: Proposed workflow for the synthesis of adenine dihydroiodide.

Acid-Base Reaction of Adenine with Hydroiodic Acid



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Caption: Acid-base reaction between adenine and hydroiodic acid.



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